8-Mercaptocaffeine

Description

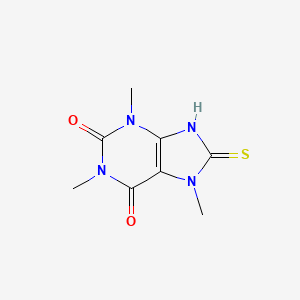

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGLXCHNDQITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170761 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-74-5 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Mercaptocaffeine

Established Synthetic Routes for 8-Mercaptocaffeine Core Scaffold

The synthesis of the this compound core scaffold, a key intermediate for a variety of derivatives, is primarily achieved through two well-established strategies: one-pot multicomponent synthesis and halogenation-substitution reactions. These methods provide efficient pathways to this important chemical entity.

One-Pot Multicomponent Synthesis Approaches

A highly efficient and odorless, two-step, three-component process has been developed for the one-pot synthesis of 8-alkylmercaptocaffeine derivatives. researchgate.netrsc.org This catalyst-free reaction involves the initial reaction of an alkyl bromide with thiourea (B124793), followed by the addition of 8-bromocaffeine to yield the desired 8-alkylmercaptocaffeine product in excellent to quantitative yields. researchgate.netrsc.org This method is advantageous due to its operational simplicity and high efficiency. researchgate.netrsc.org

Another notable one-pot synthesis involves the reaction between various alkyl bromides and thiourea, followed by the addition of sodium hydroxide (B78521) to generate the corresponding thiol derivatives. These thiol adducts are then reacted with 8-bromocaffeine to produce the target molecules in good to excellent yields. researchgate.net This approach highlights the versatility of one-pot reactions in streamlining the synthesis of this compound derivatives. researchgate.net

Halogenation-Substitution Strategies

A primary route to this compound and its derivatives begins with the halogenation of caffeine (B1668208). 8-Bromocaffeine, a key precursor, is synthesized via an electrophilic aromatic substitution by directly brominating caffeine with bromine in glacial acetic acid. wikipedia.org Sodium acetate (B1210297) can be added to act as an acid scavenger. wikipedia.org An alternative in situ method involves the oxidation of sodium bromide in an aqueous caffeine solution with hydrogen peroxide. wikipedia.orgredalyc.org This bromination step is crucial as it activates the C(8) position of the caffeine molecule for subsequent nucleophilic substitution. nih.gov

Once 8-bromocaffeine is obtained, the mercapto group can be introduced through a substitution reaction. For instance, caffeine-8-thioglycolic acid and its ester derivatives have been synthesized from 8-bromocaffeine. researchgate.net The synthesis of 8-(4´-bromophenoxy) caffeine also proceeds via the 8-bromocaffeine intermediate. redalyc.org These halogenation-substitution strategies provide a reliable and well-documented pathway to the this compound scaffold. wikipedia.orgredalyc.orgresearchgate.net

Synthesis of this compound Derivatives

The versatile this compound core scaffold serves as a building block for the synthesis of a wide array of derivatives, including alkylmercaptocaffeine analogues and various hybrid conjugates.

Alkylmercaptocaffeine Analogues

The synthesis of 8-alkylmercaptocaffeine derivatives is readily achieved through the one-pot, three-component reaction previously described, utilizing thiourea, an appropriate alkyl bromide, and 8-bromocaffeine. researchgate.netrsc.org This method has been successfully employed to generate a series of 8-alkylmercaptocaffeine derivatives with varying alkyl chains. researchgate.net For example, derivatives bearing propyl, heptyl, and 3-methyl-butyl moieties have been synthesized and studied. researchgate.net The reaction of this compound with phenethyl bromide has also been reported. researchgate.net

| Derivative | Alkyl Group | Precursors | Synthetic Method |

|---|---|---|---|

| 8-(Propylmercapto)caffeine | Propyl | 8-Bromocaffeine, Propyl bromide, Thiourea | One-pot, three-component reaction |

| 8-(Heptylmercapto)caffeine | Heptyl | 8-Bromocaffeine, Heptyl bromide, Thiourea | One-pot, three-component reaction |

| 8-(3-Methyl-butylmercapto)caffeine | 3-Methyl-butyl | 8-Bromocaffeine, 3-Methyl-butyl bromide, Thiourea | One-pot, three-component reaction |

| 8-(Phenethylmercapto)caffeine | Phenethyl | This compound, Phenethyl bromide | Substitution reaction |

Hybrid Conjugates and Bioconjugates

The chemical reactivity of the this compound scaffold allows for its incorporation into more complex molecular architectures, such as hybrid conjugates and bioconjugates.

Novel 8-caffeinyl-triazolylmethoxy hybrid conjugates have been synthesized, representing the first examples of caffeine-1,2,3-triazolyl hybrid molecules. nih.govresearchgate.netrsc.org These compounds are composed of three distinct structural units: a caffeinyl core, a 1,2,3-triazolyl linker, and an N-alkyl/aryl residue. nih.govresearchgate.netrsc.org The synthesis commences with the bromination of caffeine to yield 8-bromocaffeine. nih.gov This is followed by a series of reactions including the introduction of a propargyl group and a subsequent "click" Huisgen azide-alkyne cycloaddition to form the triazole ring, effectively linking the caffeine moiety to various alkyl or aryl azides. nih.govrsc.org This modular synthetic approach allows for the creation of a library of hybrid conjugates with diverse substituents. nih.govresearchgate.netrsc.org

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| 8-Bromocaffeine (8-BC) | Brominated caffeine derivative | Activated precursor for nucleophilic substitution |

| 8-Piperazinyl caffeine (8-PC) | Product of SNAr reaction between 8-BC and piperazine | Scaffold for further functionalization |

| N-propargylated 8-PC | 8-PC with a propargyl group attached | Alkyne component for click chemistry |

| Alkyl/Aryl Azides | Organic azides with various substituents | Azide component for click chemistry |

Steroid-Alkaloid Bioconjugates

The conjugation of this compound with steroid molecules represents a significant strategy in creating novel bioactive compounds, leveraging the established pharmaceutical properties of both parent scaffolds. researchgate.netmdpi.com This approach involves linking the thione derivative of caffeine to various steroid derivatives. researchgate.net In a notable synthetic pathway, this compound, existing in its thione tautomeric form (1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione), is reacted with bromoacetylated steroid derivatives. mdpi.com

The general procedure involves dissolving the bromoacetylated steroid in an appropriate solvent, such as dimethylformamide (DMF). mdpi.com To this solution, this compound and a base, typically potassium carbonate (K₂CO₃), are added. mdpi.com The mixture is stirred at room temperature for several hours to facilitate the nucleophilic substitution reaction, where the sulfur atom of the mercaptocaffeine derivative displaces the bromine atom of the steroid acetate. mdpi.com The reaction is then quenched with water, and the bioconjugate product is extracted using a solvent like ethyl acetate. mdpi.com Purification is commonly achieved through column chromatography. mdpi.com

This methodology has been successfully applied to a range of steroid skeletons, including bile acids and sterols, demonstrating its versatility. researchgate.netmdpi.com The yields for these caffeine-steroid bioconjugates are generally high, often exceeding 80%. mdpi.com

Table 1: Synthesis of this compound-Steroid Bioconjugates This table is generated based on data indicating high yields for caffeine derivatives in the synthesis of steroid-alkaloid bioconjugates. mdpi.com

| Steroid Precursor | Base | Solvent | Yield (%) |

|---|---|---|---|

| Cholesteryl bromoacetate | K₂CO₃ | DMF | 82-97 |

| Dihydrocholesteryl bromoacetate | K₂CO₃ | DMF | 82-97 |

| Methyl lithocholate bromoacetate | K₂CO₃ | DMF | 82-97 |

| Methyl deoxycholate bromoacetate | K₂CO₃ | DMF | 82-97 |

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while ensuring process efficiency and reproducibility. arborpharmchem.com Key parameters that are often manipulated include solvent, temperature, catalysts, and reaction time. arborpharmchem.com

A highly efficient, one-pot, two-step, three-component process has been developed for the synthesis of 8-alkylmercaptocaffeine derivatives. researchgate.net This method reacts 8-bromocaffeine with thiourea and various alkyl bromides, achieving excellent to quantitative yields without the need for a catalyst. researchgate.netresearchgate.net This approach is noted for being odorless and highly efficient. researchgate.net

The choice of solvent can dramatically influence the outcome of a reaction. In syntheses related to xanthine (B1682287) derivatives, moving away from traditional solvents like pyridine (B92270) can mitigate issues with toxicity and difficult workups. clockss.org For instance, in the thionation step of a xanthine derivative, using phosphorus pentasulfide in pyridine resulted in poor and inconsistent yields (20-60%). clockss.org By exploring alternative solvents, it was found that tetrahydrofuran (B95107) (THF), glyme (1,2-dimethoxyethane), and 1,2-diethoxyethane (B108276) offered significant improvements. clockss.org Glyme proved to be the optimal choice, not only providing the highest yield but also simplifying the workup process due to its miscibility with water. clockss.org

Table 2: Effect of Solvent on Thionation Yield of a Xanthine Derivative This table is generated based on data from a study on optimizing the synthesis of an A3 adenosine (B11128) receptor antagonist, which involves a thioxanthine intermediate. clockss.org

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Pyridine | Reflux | 20-60 |

| Tetrahydrofuran (THF) | N/A | 77 |

| 1,2-Diethoxyethane | N/A | 54 |

Further optimization strategies can involve the use of microreactors, which offer enhanced heat transfer and temperature control, leading to improved reaction kinetics and yields. numberanalytics.com Additionally, computational tools, including machine learning and AI, are increasingly being used to analyze large datasets and predict optimal reaction conditions, thereby accelerating the optimization process. numberanalytics.com

Chemical Characterization Techniques for Novel Analogues

The structural elucidation of novel this compound analogues relies on a suite of modern spectroscopic and spectrometric techniques. researchgate.netmdpi.com These methods provide detailed information about the molecular structure, connectivity, and composition of the newly synthesized compounds. researchgate.net

For the characterization of this compound-steroid bioconjugates, several key techniques are employed:

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is fundamental for determining the proton environment in the molecule. For steroid-caffeine conjugates, specific signals confirm the successful linkage and integrity of both parent structures. researchgate.netmdpi.com For example, diagnostic signals for the three N-methyl groups of the caffeine moiety are typically observed around 3.39, 3.53, and 3.90 ppm. researchgate.net Signals from the steroid skeleton, such as the axial C3β-H protons (4.59–4.83 ppm) and various methyl group protons (CH₃-18, CH₃-19, CH₃-21), are also crucial for confirming the structure. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. In the steroid-caffeine bioconjugates, characteristic stretching vibrations confirm the presence of key bonds. mdpi.com For instance, two strong bands in the 1663–1706 cm⁻¹ range are indicative of the C=O bonds from the caffeine ring, while strong bands at 1735–1704 cm⁻¹ and 1297–1157 cm⁻¹ are assigned to the C=O and C–O groups of the steroid's ester linkage, respectively. mdpi.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESIMS) is commonly used to determine the molecular weight of the synthesized compounds. researchgate.net It provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺), confirming that the desired product has been formed. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is often used to purify the final compounds and to assess their purity. arborpharmchem.commdpi.com

These analytical methods, when used in combination, provide unambiguous evidence for the structure and composition of novel this compound analogues. researchgate.netresearchgate.net

Table 3: Spectroscopic Data for Characterization of this compound-Steroid Bioconjugates This table is generated based on characteristic spectroscopic data reported for novel steroid-alkaloid bioconjugates. researchgate.netmdpi.com

| Technique | Feature | Characteristic Signal / Band |

|---|---|---|

| ¹H NMR | N-Methyl Protons (Caffeine) | ~3.39, 3.53, 3.90 ppm |

| ¹H NMR | Axial C3β-H Proton (Steroid) | 4.59–4.83 ppm |

| ¹H NMR | CH₃-18 Proton (Steroid) | 0.63–0.73 ppm |

| FT-IR | C=O Stretch (Caffeine Ring) | 1663–1706 cm⁻¹ |

| FT-IR | C=O Stretch (Ester Linkage) | 1735–1704 cm⁻¹ |

| FT-IR | C-O Stretch (Ester Linkage) | 1297–1157 cm⁻¹ |

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models are instrumental in predicting the activity of new, untested compounds, thereby streamlining the drug discovery process. wikipedia.orgmdpi.com The fundamental principle of QSAR lies in correlating physicochemical properties or theoretical molecular descriptors of chemicals with their biological activities. wikipedia.org

The development of a QSAR model involves several key steps:

Selection of a dataset of compounds with known activities. wikipedia.org

Calculation of molecular descriptors that quantify various aspects of the chemical structure. jocpr.com

Construction of a mathematical model, often using statistical techniques like multiple linear regression, to relate the descriptors to the activity. wikipedia.orgmdpi.com

Rigorous validation of the model to ensure its predictive power. wikipedia.org

For a QSAR model to be considered reliable, it must meet certain statistical criteria. For instance, a high coefficient of determination (r²) value (generally > 0.6) and a high cross-validated r² (q² or r²(CV)) value (generally > 0.5) are indicative of a robust model with good internal predictive ability. mdpi.com These models can then be used to guide the synthesis of new derivatives with potentially enhanced therapeutic properties. jocpr.com In the context of 8-mercaptocaffeine, QSAR studies can elucidate which structural modifications are most likely to improve its desired biological effects, such as anticancer or enzyme inhibitory activities.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational chemistry techniques are powerful tools for investigating the interactions between a ligand, such as an this compound derivative, and its biological target at the molecular level. researchgate.netchemrxiv.org These methods simulate the binding process, providing insights into the preferred orientation of the ligand within the binding site and the strength of the interaction. mdpi.com

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves the detailed analysis of the non-covalent interactions that stabilize the complex formed between a ligand and a protein. researchgate.netnih.gov These interactions can include:

Hydrogen bonds: These are crucial for the specificity of binding and involve the sharing of a hydrogen atom between an electronegative atom on the ligand and another on the protein. researchgate.net

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein, driving the exclusion of water molecules from the binding site. researchgate.net

Van der Waals forces: These are weak, short-range attractions between atoms. researchgate.net

Electrostatic interactions: These arise from the attraction between oppositely charged groups on the ligand and protein. researchgate.net

π-π stacking: This involves the interaction between aromatic rings on the ligand and protein residues. researchgate.net

Computational tools can automatically detect and visualize these interactions, providing a comprehensive profile of how a ligand binds to its target. researchgate.netebi.ac.uk For instance, studies on 8-alkylmercaptocaffeine derivatives have shown that their complexes with fibroblast growth factor receptor kinase are stabilized by a combination of π–π stacking, hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net Similarly, computational studies have revealed that hydrogen bond formation with specific amino acid residues, such as Gln817, and the creation of a hydrophobic cavity are key to the stability of these derivatives in the active sites of phosphodiesterases (PDEs). researchgate.net

| Interaction Type | Description | Key Residues (Example) |

| Hydrogen Bonding | Sharing of a hydrogen atom between electronegative atoms. | Gln817 researchgate.net |

| π-π Stacking | Interaction between aromatic rings. | - |

| Van der Waals | Weak, short-range attractions. | - |

| Electrostatic | Attraction between oppositely charged groups. | - |

| Hydrophobic Interactions | Interactions between nonpolar regions. | - |

Identification of Binding Sites and Inhibition Mechanisms

Molecular docking is instrumental in identifying the specific binding site of a ligand on a protein and elucidating its mechanism of inhibition. nih.govplos.org By predicting the most favorable binding pose, researchers can pinpoint the key amino acid residues involved in the interaction. nih.gov This information is crucial for understanding how the ligand exerts its biological effect.

For example, a noncompetitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. nih.govsavemyexams.com This binding induces a conformational change in the enzyme, altering the shape of the active site and thereby preventing the substrate from binding. savemyexams.com Computational studies on 8-alkylmercaptocaffeine derivatives have suggested an inhibitory mechanism involving the formation of a hydrogen bond between the nitrogen atom in the pyrazolo[4,3-D] pyrimidine (B1678525) moiety and the amino acid Gln817, along with the stabilization of the alkyl group in a hydrophobic pocket within the active site of phosphodiesterases (PDEs). researchgate.net This detailed understanding of the binding mode and inhibition mechanism is invaluable for the rational design of more potent and selective inhibitors. plos.org

Influence of C(8) Substitution on Biological Activity

The modification of the C(8) position of the caffeine (B1668208) scaffold is a well-established strategy for enhancing its biological activity. nih.gov Introducing various substituents at this position can dramatically alter the pharmacological properties of the resulting derivatives. researchgate.net this compound serves as a key intermediate, allowing for the introduction of a wide range of functionalities through its sulfur atom. researchgate.netresearchgate.net

The nature of the substituent at the C(8) position can influence several factors, including:

Binding affinity: The size, shape, and electronic properties of the substituent can affect how well the molecule fits into the binding site of its target protein.

Selectivity: Different substituents can confer selectivity for specific enzyme isoforms or receptor subtypes.

Physicochemical properties: Modifications at C(8) can alter properties such as solubility and lipophilicity, which in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

For example, the introduction of alkyl-aryl and various aliphatic residues at the C(8) position of caffeine via a triazolylmethoxy linker has led to the development of compounds with potent anticancer activity. rsc.org In one study, a derivative bearing a specific alkyl-aryl group (compound 22c) demonstrated potent activity against a melanoma cell line, even exceeding the toxicity of the standard drug methotrexate. rsc.org Similarly, studies on 8-alkylmercaptocaffeine derivatives have shown that those with propyl, heptyl, and 3-methyl-butyl moieties exhibit significant cytotoxic activity against various cancer cell lines. researchgate.net These findings underscore the critical role of C(8) substitution in modulating the biological effects of caffeine derivatives.

| C(8) Substituent Moiety | Observed Biological Activity | Reference |

| Propyl | Cytotoxic activity against cancer cell lines | researchgate.net |

| Heptyl | Cytotoxic activity against cancer cell lines | researchgate.net |

| 3-Methyl-butyl | Cytotoxic activity against cancer cell lines | researchgate.net |

| Alkyl-aryl (via triazolylmethoxy linker) | Potent anticancer activity | rsc.org |

Design Strategies for Enhanced Target Selectivity

Achieving target selectivity is a paramount goal in drug design, as it can lead to more effective therapies with fewer side effects. For this compound derivatives, several strategies can be employed to enhance their selectivity for specific biological targets.

One key approach is to exploit structural differences between the binding sites of related proteins. By designing substituents that interact favorably with unique features of the target protein's binding site while clashing with those of off-target proteins, selectivity can be improved. Molecular docking and computational modeling are invaluable in this process, allowing for the virtual screening of numerous derivatives and the identification of those with the highest predicted selectivity. researchgate.net

Another strategy involves modifying the core scaffold of the molecule itself. While this article focuses on this compound, it's worth noting that modifications to other positions on the xanthine (B1682287) ring system can also influence selectivity. researchgate.net

Furthermore, the design of hybrid molecules, where this compound is conjugated with another pharmacophore, can lead to enhanced selectivity. This approach aims to combine the favorable properties of both parent molecules into a single entity with a unique biological profile. nih.gov The synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates is a prime example of this strategy, resulting in compounds with potent and selective anticancer activity. rsc.org

Ultimately, an iterative process of design, synthesis, and biological evaluation, guided by computational insights, is the most effective approach for developing this compound derivatives with enhanced target selectivity.

Mechanisms of Action at the Molecular and Cellular Level

Modulation of Cyclic Nucleotide Phosphodiesterases (PDEs)

Xanthine (B1682287) derivatives are recognized for their capacity to inhibit PDEs, a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov By inhibiting these enzymes, 8-Mercaptocaffeine can elevate intracellular levels of cyclic nucleotides, leading to the activation of various downstream signaling cascades. The substitution at the C8 position of the xanthine scaffold is a critical determinant of the compound's inhibitory potential against PDEs. researchgate.netresearchgate.net

The inhibition of PDEs, particularly those specific for cGMP such as PDE5 and PDE9, leads to an accumulation of intracellular cGMP. wikipedia.orgfrontiersin.org This elevation of cGMP is a central component of the compound's mechanism of action. Increased cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which then phosphorylates a variety of protein substrates within the cell. pressbooks.pubcusabio.com This activation of the cGMP-PKG signaling pathway can mediate a wide range of cellular responses, including regulation of cell growth, proliferation, and apoptosis. nih.govoatext.comnih.gov While methylxanthines like theophylline (B1681296) and caffeine (B1668208) are known non-selective PDE inhibitors, substitutions at the C8 position can confer increased potency and selectivity. researchgate.netlitfl.com The engagement of the cGMP pathway is a direct consequence of this enzymatic inhibition.

The binding of xanthine derivatives to the active site of phosphodiesterases is a highly specific interaction governed by the structural features of both the inhibitor and the enzyme. While specific crystallographic data for this compound bound to a PDE is not available, studies on related 8-substituted xanthine inhibitors and PDE9A suggest key interactions. researchgate.net It has been shown that substitution at the C8 position with a phenyl group can establish a significant hydrophobic interaction within the enzyme's active site, which is crucial for the compound's inhibitory affinity. researchgate.net Furthermore, alkyl chains at the N1 position can contribute to the selectivity of the compound for specific PDE isoforms. researchgate.net In the related enzyme xanthine oxidase, amino acid residues such as Glu802 and Arg880 are crucial for creating a hydrogen-bonding environment that correctly orients the substrate for catalysis, a principle that likely extends to the binding of xanthine-based inhibitors to PDEs. mdpi.comsciencepublishinggroup.com

Interactive Data Table: Key Proteins in this compound's Potential Signaling Pathways

The following table summarizes the primary function of key proteins potentially modulated by this compound, based on the known activities of 8-substituted xanthines.

| Protein | Class | Primary Function in this Context | Consequence of Modulation |

| Phosphodiesterase (PDE) | Enzyme | Degrades cyclic nucleotides (cAMP/cGMP). nih.gov | Inhibition leads to increased intracellular cGMP/cAMP levels. litfl.com |

| cGMP-dependent Protein Kinase (PKG) | Kinase | Key effector of cGMP signaling; phosphorylates target proteins. pressbooks.pub | Activation triggers downstream signaling, including apoptotic pathways. nih.govoatext.com |

| Caspase-3 | Protease | Executioner caspase; cleaves cellular substrates to execute apoptosis. rndsystems.commedbullets.com | Activation is a central step in programmed cell death. nih.gov |

| Adenosine Receptors (A1, A2A) | GPCR | Bind endogenous adenosine, modulating neuronal activity and other processes. mdpi.com | Antagonism by xanthines blocks adenosine's effects, leading to stimulation. researchgate.net |

PDE Inhibition and cGMP Pathway Engagement

Induction of Cellular Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. rndsystems.com Both pathways converge on the activation of a family of cysteine proteases known as caspases.

Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical hallmarks of apoptosis. rndsystems.commedbullets.com Its activation is a point of convergence for both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which forms a complex called the apoptosome to activate initiator caspase-9. rndsystems.com Both active caspase-8 and caspase-9 can then cleave and activate pro-caspase-3 into its active form, thereby committing the cell to apoptosis. medbullets.comnih.gov

The elevation of intracellular cGMP through PDE inhibition is a recognized mechanism for inducing apoptosis in certain cell types. nih.govmdpi.com The cGMP-PKG signaling pathway has been shown to promote programmed cell death, particularly in cancer cells. oatext.com Activation of PKG can influence the expression and activity of proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway at the mitochondrial level. By altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, the cGMP/PKG pathway can facilitate the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3. nih.gov Therefore, the pro-apoptotic potential of this compound is likely mediated through its ability to inhibit PDEs, elevate cGMP, and activate PKG-dependent cell death pathways.

Caspase-3 Activation Pathways

Interactions with Adenosine Receptors

In addition to PDE inhibition, a primary mechanism of action for xanthine derivatives is the competitive antagonism of adenosine receptors. biointerfaceresearch.comresearchgate.net Adenosine is an endogenous nucleoside that modulates a vast array of physiological processes, including neurotransmission and cardiovascular function, by activating four receptor subtypes: A1, A2A, A2B, and A3. mdpi.com Caffeine and its derivatives function as antagonists by binding to these receptors without activating them, thereby blocking the effects of endogenous adenosine. researchgate.net

Interactive Data Table: Impact of C8-Substitution on Adenosine Receptor Affinity of Xanthines

This table presents representative data for xanthine derivatives, illustrating the principle that substitution at the C8 position generally enhances binding affinity for adenosine receptors. Specific data for this compound is not available.

| Compound | C8-Substituent | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | Reference |

| Theophylline | -H | 11,000 | >25,000 | researchgate.net |

| 8-Phenyltheophylline | -Phenyl | 110 | 800 | researchgate.net |

| Caffeine | -H | 12,500 | 2,400 | nih.gov |

| 8-Cyclohexylcaffeine | -Cyclohexyl | 150x less potent than at A2 | High potency | arabjchem.org |

| 8-(3-chlorostyryl)caffeine | -3-chlorostyryl | Moderate | High (A2A selective) | nih.govplos.org |

Mitigation of Oxidative Damage in Cellular Systems

Immunomodulatory Activities

The xanthine scaffold, characteristic of caffeine and its derivatives, is known to interact with various components of the immune system. These interactions can lead to a range of immunomodulatory effects, influencing both innate and adaptive immunity.

Interferons (IFNs) are a group of signaling proteins crucial for antiviral defense and immune regulation. wikipedia.orgdtic.mil While some chemical compounds can act as interferon inducers nih.gov, a review of the scientific literature does not provide direct evidence that this compound or its derivatives possess interferon-inducing properties.

In contrast, studies on the parent compound, caffeine, and other methylxanthines often point towards an anti-inflammatory role. Caffeine has been reported to suppress the production of certain pro-inflammatory cytokines, including the Th1 cytokine interferon-gamma (IFN-γ), in human lymphocytes. This effect is thought to be mediated, at least in part, through the inhibition of cyclic adenosine monophosphate (cAMP)-phosphodiesterase (PDE).

It is important to note that the immunomodulatory profile of this compound itself has not been extensively characterized in this context, and its specific effects on interferon signaling pathways remain an area for future investigation.

Hematopoiesis is the process of forming new blood cells from hematopoietic stem cells (HSCs), primarily occurring in the bone marrow. researchgate.net This process is highly sensitive to insults like ionizing radiation.

Preclinical research has identified a significant radioprotective effect associated with this compound derivatives. In studies involving irradiated mice, these compounds were found to enhance hematopoiesis and decrease blood loss. nih.gov Specifically, this compound derivatives bearing β-aminoethyl and γ-hydroxyethyl groups have demonstrated radioprotective activity. nih.govnih.gov This suggests a role for these compounds in mitigating the hematopoietic damage caused by radiation, a condition known as hematopoietic syndrome. The enhancement of hematopoietic recovery is a critical factor in improving survival rates after exposure to otherwise lethal doses of radiation. While the precise mechanisms are not fully elucidated, this hematopoietic protection underscores the therapeutic potential of this compound derivatives as radioprotective agents.

| Compound Class | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| This compound derivatives with β-aminoethyl groups | Irradiated mice | Radioprotective activity, enhancement of hemopoiesis | nih.govnih.gov |

| This compound derivatives with γ-hydroxyethyl groups | Irradiated mice | Radioprotective activity | nih.gov |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Models for Efficacy Assessment

In vitro models are fundamental in the initial screening and mechanistic evaluation of 8-Mercaptocaffeine. These assays use human cell lines cultured in a controlled laboratory setting to provide initial data on the compound's biological activity. wikipedia.orgresearchgate.net

Cytotoxicity Studies in Malignant Cell Lines (e.g., A549, MCF7, C152, HeLa)

The cytotoxic potential of this compound derivatives has been evaluated against various malignant human cell lines. researchgate.net These studies aim to determine the compound's ability to kill cancer cells, a key characteristic for potential anticancer agents. phcog.comjapsonline.com Commonly used cell lines in these assessments include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), C152 (undifferentiated carcinoma), and HeLa (cervical cancer). researchgate.netphcog.com

In one study, a series of twelve 8-alkylmercaptocaffeine derivatives were tested for their cytotoxic activity. researchgate.net Three specific derivatives, identified as C1 (propyl), C5 (heptyl), and C7 (3-methyl-butyl), demonstrated significant cytotoxic effects against A549, MCF-7, and C152 cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) below 100 µM. researchgate.net The derivative C5 was also found to enhance the cytotoxic effects of the established chemotherapy drug cisplatin (B142131) in MCF-7 cells. researchgate.net

Table 1: Cytotoxic Activity of 8-Alkylmercaptocaffeine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Derivative Moiety | Cell Line | IC50 (µM) | Finding | Source |

|---|---|---|---|---|---|

| C1 | Propyl | A549, MCF-7, C152 | < 100 | Exhibited desirable cytotoxic activity. | researchgate.net |

| C5 | Heptyl | A549, MCF-7, C152 | < 100 | Exhibited desirable cytotoxic activity; synergistically enhanced cisplatin cytotoxicity in MCF-7. | researchgate.net |

Cell Viability and Proliferation Assays

To quantify the cytotoxic effects observed, researchers employ cell viability and proliferation assays. nih.gov These assays measure the proportion of live, healthy cells in a population following treatment with the test compound. A common method is the MTT assay, a colorimetric test that measures the metabolic activity of cells. nih.govsigmaaldrich.com In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. sigmaaldrich.com Other similar assays include XTT, MTS, and WST-1, which produce water-soluble formazan dyes. sigmaaldrich.comdojindo.com

For 8-alkylmercaptocaffeine derivatives, studies have confirmed that these compounds induce cell death in various cancer cell lines, thereby reducing cell viability and inhibiting proliferation. researchgate.net The results from these assays, often expressed as IC50 values, are crucial for comparing the potency of different derivatives and for selecting promising candidates for further investigation. researchgate.net

Biochemical Assays for Signaling Pathway Modulation (e.g., cGMP, Caspase-3 ELISA)

To understand the molecular mechanisms behind the observed cytotoxicity, biochemical assays are used to investigate how this compound affects specific cellular signaling pathways. researchgate.net Research into 8-alkylmercaptocaffeine derivatives has focused on their impact on the cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the induction of apoptosis (programmed cell death). researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA) are a common tool for this purpose. thermofisher.com A colorimetric competitive ELISA kit was used to measure intracellular cGMP levels and the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net Studies showed that the derivatives C5 and C7 significantly increased both intracellular cGMP levels and Caspase-3 activity in all tested cell lines (A549, MCF-7, and C152). researchgate.net This suggests that these 8-alkylmercaptocaffeine derivatives induce cancer cell death by modulating the cGMP pathway, which in turn leads to the activation of the Caspase-3-mediated apoptotic process. researchgate.netnih.gov

In Vivo Animal Models for Biological Evaluation

Following promising in vitro results, preclinical research progresses to in vivo models, typically using laboratory animals like mice, to evaluate the compound's biological effects in a whole living system. scribd.comvdoc.pubfrontiersin.org

Radioprotective Efficacy Studies

This compound and its derivatives have been investigated for their potential as radioprotective agents, which are substances that protect cells and tissues from the harmful effects of ionizing radiation. scribd.comvdoc.pub In vivo studies in mice have demonstrated that this compound and its S-p-aminoethyl and S-P-hydroxyethyl derivatives possess protective activity against radiation. scribd.comvdoc.pub These studies typically involve administering the compound to mice before exposing them to a significant dose of radiation and then monitoring survival rates and other health markers compared to untreated control groups. nih.govnih.gov The findings indicate that these compounds can increase the survival time of irradiated mice. scribd.comvdoc.pub

Investigation of Hematopoietic Effects

The hematopoietic system, which is responsible for creating new blood cells, is highly sensitive to radiation damage. frontiersin.orgiu.edu A crucial aspect of radioprotection is the ability to support the recovery of this system. Animal studies have shown that this compound and related compounds not only increase survival but also enhance hemopoiesis (the formation of blood cellular components) and reduce blood loss in irradiated animals. scribd.comvdoc.pub The evaluation of hematopoietic effects in animal models involves analyzing blood counts and assessing the population of progenitor cells in the bone marrow and spleen after radiation exposure and treatment. nih.govnih.gov The positive hematopoietic effects observed suggest a potential role for these compounds in mitigating radiation-induced bone marrow suppression. scribd.comvdoc.pubnih.gov

General Pharmacodynamic Assessments in Non-Human Organisms

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on an organism. wikipedia.org In the preclinical phase, these assessments are crucial for understanding a compound's mode of action and its effects at a cellular and molecular level. europa.eu For this compound and its derivatives, pharmacodynamic studies in non-human models have primarily utilized in vitro cancer cell lines to elucidate their potential as therapeutic agents.

Research on 8-alkylmercaptocaffeine derivatives has demonstrated notable cytotoxic and antioxidative activities in various malignant cell lines. researchgate.net One study investigated these effects in A549 (human lung carcinoma), MCF7 (human breast adenocarcinoma), and C152 (human melanoma) cell lines. researchgate.net The findings indicated that these derivatives could induce cell death through mechanisms involving the cyclic guanosine monophosphate (cGMP) pathway. researchgate.net Specifically, the compounds were found to increase intracellular cGMP levels in a time-dependent manner, suggesting an antiproliferative effect mediated by this pathway. researchgate.net However, the study also noted that the derivatives did not cause significant lactate (B86563) dehydrogenase (LDH) leakage, indicating a lack of widespread membrane damage, nor did they show marked effects in ameliorating oxidative damage under the tested conditions. researchgate.net

These assessments in cellular models are fundamental for characterizing the pharmacological profile of this compound derivatives before any consideration for in vivo studies. europa.eunih.gov

| Cell Line | Organism/Tissue of Origin | Observed Pharmacodynamic Effect | Key Pathway Implicated |

|---|---|---|---|

| A549 | Human Lung Carcinoma | Cytotoxic Activity | cGMP Pathway researchgate.net |

| MCF7 | Human Breast Adenocarcinoma | Cytotoxic Activity, Antiproliferative Property researchgate.net | cGMP Pathway researchgate.net |

| C152 | Human Melanoma | Cytotoxic Activity | cGMP Pathway researchgate.net |

Advanced Computational Techniques in Preclinical Assessment

In recent years, the integration of advanced computational, or in silico, techniques has become indispensable in preclinical drug discovery and development. nih.gov These methods are used to predict the properties of drug candidates, screen large compound libraries, and understand drug-target interactions, thereby reducing the time and costs associated with traditional laboratory experiments. nih.govppd.com

In Silico Screening and Drug Repurposing

In silico screening involves the use of computer models and algorithms to evaluate the potential of compounds to interact with specific biological targets. biointerfaceresearch.commdpi.com This approach is a cornerstone of modern drug discovery and is particularly valuable for drug repurposing, which aims to find new therapeutic uses for existing drugs. nih.govdrugtargetreview.comnih.gov

For this compound and its derivatives, computational approaches have been employed to explore their mechanism of action. researchgate.net Although direct drug repurposing studies on a large scale are not widely documented, the foundational in silico work has been performed. Computational studies, such as molecular docking, have been used to investigate how these compounds bind to and inhibit specific enzymes. researchgate.net For example, the inhibitory mechanism of 8-alkylmercaptocaffeine derivatives on phosphodiesterase (PDE) enzymes has been explored using computational models. researchgate.net Such analyses are critical first steps in identifying potential new applications for these compounds, forming the basis for future drug repurposing initiatives. nih.govresearchgate.net The process typically involves screening a library of compounds against a biological target to identify "hits" that can be further investigated experimentally. mdpi.com

Chemogenomics Approaches

Chemogenomics is an advanced discipline that systematically studies the effects of a large number of chemical compounds on a genome-wide scale to identify drug-target interactions and elucidate biological pathways. wikipedia.orgplos.org It assumes that compounds with similar chemical structures may interact with similar targets, and conversely, targets that bind similar ligands may share structural features in their binding sites. u-strasbg.fr

The application of chemogenomics principles can be seen in the computational analysis of 8-alkylmercaptocaffeine derivatives. researchgate.net Researchers have used molecular modeling to understand the specific interactions between these compounds and the active sites of their protein targets, such as phosphodiesterases (PDE). researchgate.net These in silico studies revealed key molecular interactions responsible for the stable binding and inhibitory action of the compounds. researchgate.net This type of analysis, which links specific chemical moieties of a ligand to the genomic-derived protein target structure, is a practical application of a chemogenomics approach. plos.orgu-strasbg.fr By understanding these specific interactions, researchers can predict which other proteins might be targeted by similar compounds or design new derivatives with enhanced selectivity and potency. u-strasbg.fr

| Molecular Interaction Type | Interacting Moiety of Derivative | Target Residue/Region | Significance |

|---|---|---|---|

| Hydrogen Bond | Nitrogen atom in the pyrazolo[4,3-d]pyrimidine moiety researchgate.net | Gln817 researchgate.net | Contributes to the stability of the ligand-protein complex. researchgate.net |

| Hydrophobic Interaction | Alkyl group researchgate.net | Hydrophobic cavity in the PDE active site researchgate.net | Stabilizes the alkyl group within the active site. researchgate.net |

Analytical Methodologies for 8 Mercaptocaffeine Research

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. wikipedia.org It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.org

In the context of 8-Mercaptocaffeine, NMR spectroscopy is used to confirm the introduction of the mercapto group at the C8 position of the caffeine (B1668208) scaffold. ontosight.ai The chemical shifts observed in the ¹H and ¹³C NMR spectra are characteristic of the compound's unique structure. chemistrysteps.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons (N-CH₃) and any protons in the purine (B94841) ring system. The absence of a proton signal at the C8 position, which is present in caffeine, and the potential appearance of a thiol (S-H) proton signal would be key indicators of successful synthesis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the chemical shift of the C8 carbon would be significantly different from that in caffeine, reflecting the change in its bonding environment from a C-H bond to a C-S bond. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C2' | 151.46 |

| C4' | 149.31 |

| C5' | 108.88 |

| C6' | 154.61 |

| C8' | 148.30 |

| C10' | 28.20 |

| C12' | 29.69 |

| C14' | 32.35 |

Data sourced from a study on new steroid-alkaloid bioconjugates. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. github.io It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. libretexts.org

For this compound, mass spectrometry is used to confirm the molecular formula (C₈H₁₀N₄O₂S) by identifying the molecular ion peak. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Different ionization techniques, such as Electrospray Ionization (ESI), are often employed. mdpi.com The fragmentation pattern observed in the mass spectrum can help to verify the structure by showing the loss of specific fragments, such as the methyl groups or parts of the purine ring.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.05972 | 151.0 |

| [M+Na]⁺ | 249.04166 | 165.3 |

| [M+NH₄]⁺ | 244.08626 | 157.0 |

| [M+K]⁺ | 265.01560 | 159.9 |

| [M-H]⁻ | 225.04516 | 149.8 |

| [M+Na-2H]⁻ | 247.02711 | 153.9 |

| [M]⁺ | 226.05189 | 153.0 |

| [M]⁻ | 226.05299 | 153.0 |

Data predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". specac.com

In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the xanthine (B1682287) core, the C-N bonds, and the C-H bonds of the methyl groups. mdpi.comspecac.com The presence of a peak corresponding to the S-H stretch (if the thiol exists in its protonated form) or the C=S bond (in the thione tautomer) would be particularly informative. specac.com

Table 3: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Amide) | 1690-1630 |

| C=C (Aromatic) | 1600-1450 |

| C-N Stretch | 1350-1000 |

| C-H Stretch (sp³) | 3000-2850 |

| S-H Stretch (Thiol) | 2600-2550 (weak) |

Note: These are general ranges and can vary based on the specific molecular environment. masterorganicchemistry.comlibretexts.org

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purification of this compound from starting materials, byproducts, and other impurities. drawellanalytical.com These techniques rely on the differential distribution of the compound between a stationary phase and a mobile phase. microbenotes.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). microbenotes.com

In the synthesis of this compound, TLC is used to follow the conversion of the starting material (e.g., 8-bromocaffeine) to the final product. researchgate.net By comparing the retention factor (Rf) value of the product spot to that of the starting material, researchers can assess the completion of the reaction. researchgate.net Different visualization techniques, such as UV light or staining reagents, can be used to see the spots. illinois.edubasicmedicalkey.com

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. researchgate.net The principles are similar to TLC, but it is performed in a vertical glass column packed with a stationary phase, typically silica gel. drawellanalytical.com The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components of the mixture down the column at different rates. researchgate.netchemistryviews.org

For the purification of this compound, column chromatography is an effective method to isolate the desired compound from unreacted starting materials and byproducts. researchgate.net The crude product mixture is dissolved in a minimal amount of solvent and applied to the column. chemistryviews.org By carefully selecting the eluting solvent system, fractions containing the pure this compound can be collected as they exit the column. researchgate.net The purity of the collected fractions is often monitored by TLC.

Table 4: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 70-230 mesh) researchgate.net |

| Mobile Phase (Eluent) | A solvent or mixture of solvents of appropriate polarity to achieve good separation. The specific system is determined empirically, often based on prior TLC analysis. |

| Loading Method | The crude product can be dissolved in a small amount of solvent and carefully added to the top of the column (wet loading) or adsorbed onto a small amount of silica gel and then added (dry loading). chemistryviews.org |

| Fraction Collection | Small, sequential volumes of the eluent are collected as they pass through the column. |

| Purity Analysis | The composition of each fraction is typically analyzed by TLC to identify those containing the pure product. |

Quantitative Determination and Validation in Research Matrices

The quantitative determination of this compound in various research matrices, such as plasma, urine, or tissue homogenates, is a critical step in preclinical research to understand its pharmacokinetic profile. This process involves the development and validation of a specific and reliable analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a UV-Visible or a Mass Spectrometry (MS) detector, is the technique of choice for such analyses.

Method development would focus on optimizing the separation of this compound from endogenous components of the biological matrix. This includes selecting the appropriate HPLC column, mobile phase composition, and flow rate. For UV detection, the wavelength of maximum absorbance for this compound would be used. For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred. ijper.org

Once developed, the method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). infinixbio.com Validation ensures that the method is suitable for its intended purpose and provides reliable results. The key validation parameters are outlined in the table below.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically covers the expected concentration range in the study samples. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

| Recovery | The extraction efficiency of an analytical method, performed by comparing the analytical results for extracted samples at three concentrations with unextracted standards. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

The research matrix itself is a crucial consideration. For instance, quantitative determination in plasma is essential for pharmacokinetic studies, while analysis in urine can provide information on excretion pathways. Tissue homogenates are analyzed to understand drug distribution. Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. ijpsonline.com

Bioanalytical Method Development for Metabolite Profiling (Pre-clinical)

Metabolite profiling is the identification and characterization of the biotransformation products of a drug candidate. This is a vital part of preclinical safety assessment, as metabolites can be pharmacologically active or toxic. wuxiapptec.com Understanding the metabolic fate of this compound is crucial for interpreting toxicology data and predicting its behavior in humans.

The development of bioanalytical methods for metabolite profiling typically involves in vitro and in vivo studies.

In Vitro Metabolite Identification:

Initial studies are often conducted using in vitro systems to identify potential metabolites. These systems include:

Liver Microsomes: Contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

Hepatocytes: Whole liver cells that contain a broader range of enzymes, providing a more complete picture of metabolism.

S9 Fraction: A subcellular fraction that contains both microsomal and cytosolic enzymes. creative-biolabs.com

In these experiments, this compound would be incubated with the chosen in vitro system, and the resulting mixture would be analyzed, typically by high-resolution LC-MS/MS. This technique allows for the detection of unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Metabolite Profiling:

Following in vitro studies, in vivo metabolite profiling is performed in preclinical animal models (e.g., rats, dogs). Biological samples (plasma, urine, feces) are collected after administration of this compound and analyzed using LC-MS/MS. This confirms the presence of metabolites identified in vitro and may reveal new metabolites formed in a whole-organism system. wuxiapptec.com

The development of the bioanalytical method for metabolite profiling focuses on:

Chromatographic Separation: Achieving separation of the parent drug from its various metabolites.

Mass Spectrometric Detection: Using high-resolution mass spectrometry to obtain accurate mass measurements for metabolite identification and structural elucidation through fragmentation analysis.

The data obtained from these studies are used to create a metabolic map of this compound.

Table 2: Typical Workflow for Preclinical Metabolite Profiling

| Step | Description | Analytical Technique |

| 1. In Vitro Incubation | Incubation of this compound with liver microsomes, hepatocytes, or S9 fractions. | N/A |

| 2. Sample Preparation | Extraction of the parent compound and metabolites from the incubation mixture or biological samples. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. |

| 3. LC-MS/MS Analysis | Separation and detection of the parent compound and metabolites. | High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS). |

| 4. Data Processing | Identification of potential metabolites by comparing treated samples to control samples and searching for expected metabolic transformations (e.g., oxidation, glucuronidation). | Specialized metabolite identification software. |

| 5. Structural Elucidation | Confirmation of the chemical structure of identified metabolites. | MS/MS fragmentation analysis, comparison with synthesized standards (if available). |

| 6. In Vivo Confirmation | Analysis of biological samples from preclinical animal studies to confirm the presence and profile of metabolites in a living system. | HPLC-HR-MS/MS |

The ultimate goal of preclinical metabolite profiling is to ensure that the animal species used in toxicology studies are exposed to all human metabolites at comparable or higher levels, a concept known as "Metabolites in Safety Testing" (MIST). fda.gov

Interactions of 8 Mercaptocaffeine with Complex Biological Systems

Principles of Chemical-Biological Interactions at the Molecular Level

The interaction between a chemical compound, or ligand, and a biological molecule, such as a protein or nucleic acid, is the foundational event of any physiological response. letpub.com These interactions are primarily governed by non-covalent forces, which, although individually weak, collectively contribute to a stable and specific binding. Key forces at play include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. In the context of 8-mercaptocaffeine derivatives, computational studies have highlighted the formation of hydrogen bonds between the ligand and specific amino acid residues within the active sites of enzymes. For instance, hydrogen bonding with residues like Gln817 has been identified as a key stabilizing interaction in certain enzyme-ligand complexes. researchgate.net

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment. The alkyl groups present in derivatives of this compound can form a hydrophobic cavity within the active site of a protein, contributing to the stability of the bound complex. researchgate.net

Van der Waals Forces: These are weak, short-range attractions between all atoms and are significant in ensuring a snug fit between the ligand and its binding site.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the biological target.

Ligand-Receptor Binding Dynamics

Ligand-receptor binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov This dynamic nature is crucial for initiating a biological signal. The process can be characterized by several key parameters:

Binding Kinetics: This refers to the rates of association (kon) and dissociation (koff) of the ligand to and from the receptor. The ratio of these rates determines the dissociation constant (Kd), a measure of binding affinity. mdpi.com

Conformational Selection vs. Induced Fit: Two primary models describe the binding process. The "induced fit" model suggests that the binding of a ligand induces a conformational change in the receptor. In contrast, the "conformational selection" model posits that a receptor exists in an ensemble of conformations, and the ligand preferentially binds to and stabilizes a specific, active conformation. mdpi.com

Allosteric Modulation: Some ligands, including certain xanthine (B1682287) derivatives, can bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. acs.org This allosteric binding can modulate the receptor's activity by inducing conformational changes that affect the binding of the primary ligand or the receptor's signaling capacity. acs.org

For xanthine derivatives like this compound, a primary target is often the family of adenosine (B11128) receptors. biointerfaceresearch.comresearchgate.net Caffeine (B1668208) itself is a non-selective antagonist of A1 and A2A adenosine receptors. mdpi.comyoutube.comfrontiersin.org The binding of these antagonists blocks the sleep-inducing effects of adenosine. youtube.com The specific dynamics of this compound binding to these receptors, including its on- and off-rates and its preference for specific receptor subtypes, would determine its unique pharmacological profile. Studies on other xanthine derivatives have shown that substituents at different positions on the xanthine scaffold can influence their activation or inhibition of targets like ryanodine (B192298) receptors (RyRs). pnas.org

Systems Biology Perspectives on Compound-Pathway Interplay

The effect of a compound is rarely confined to a single target. Systems biology takes a holistic approach, aiming to understand how a compound's interaction with its primary target(s) propagates through complex networks of interconnected pathways. umassmed.edufrontiersin.org This perspective is crucial for understanding the full spectrum of a compound's biological effects.

A systems biology approach to studying this compound would involve:

Identifying Downstream Effects: Blocking a receptor like an adenosine receptor can have widespread consequences. For example, adenosine receptors are known to modulate the signaling of other neurotransmitters such as dopamine, norepinephrine, and serotonin. nih.gov Therefore, an antagonist like this compound could indirectly influence dopaminergic and cholinergic pathways. nih.gov

Multi-omics Data Integration: Systems biology often integrates data from various "omics" technologies (genomics, proteomics, metabolomics) to build comprehensive models of biological systems. nih.govinstitut-curie.org This allows for a more complete picture of the cellular response to a compound.

For instance, studies on 8-alkylmercaptocaffeine derivatives have shown that they can induce cell death in cancer cells through the cGMP pathway, indicating an interplay between the compound and cellular signaling cascades beyond simple receptor blockade. researchgate.net

Computational Modeling of Biological System Responses

Computational modeling has become an indispensable tool in modern pharmacology and toxicology for predicting and analyzing the interactions of chemical compounds with biological systems. mghpcc.orguu.nl These models operate at various scales, from the molecular to the systemic level.

Molecular Docking: As previously mentioned, this technique predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. isfcppharmaspire.comrjptonline.org Studies on 8-alkylmercaptocaffeine derivatives have utilized molecular docking to predict their binding modes and affinities to enzymes like B-RAF V600E kinase and pteridine (B1203161) reductase 1. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the ligand-receptor interaction, simulating the movement of atoms over time. mghpcc.org This can reveal the conformational changes that occur upon binding and provide a deeper understanding of the binding process. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models describe the time course of a drug's concentration in the body (pharmacokinetics) and its physiological effect (pharmacodynamics). Advanced chromatographic techniques are often used to gather the necessary data for these models. researchgate.net

The table below summarizes some of the computational approaches used in the study of xanthine derivatives, including this compound.

| Computational Method | Application in Xanthine Derivative Research | Key Findings/Insights |

| Molecular Docking | Predicting binding modes and affinities of 8-alkylmercaptocaffeine derivatives to cancer-related enzymes. researchgate.netresearchgate.net | Identified strong binding affinities and key interactions, such as hydrogen bonding and hydrophobic interactions, providing a rationale for observed biological activity. researchgate.net |

| Molecular Dynamics | Simulating the dynamic interactions and conformational changes of ligands and receptors. mghpcc.org | Reveals the flexibility of ligand-receptor complexes and the multiple binding modes that can exist. nih.gov |

| Systems Biology Modeling | Analyzing the impact of xanthine derivatives on interconnected signaling pathways. | Demonstrates how receptor blockade can lead to widespread effects on other neurotransmitter systems and cellular processes. nih.gov |

Future Research Directions and Translational Potential Pre Clinical

Elucidation of Novel Molecular Targets

Future research will likely focus on identifying and characterizing novel molecular targets of 8-mercaptocaffeine and its derivatives. While methylxanthines are known to interact with targets like adenosine (B11128) receptors and phosphodiesterases, the introduction of the mercapto group at the C8 position of the caffeine (B1668208) scaffold can alter its binding affinity and selectivity, potentially leading to interactions with new biological molecules. researchgate.net

Computational studies, such as molecular docking, have been employed to predict the binding of 8-alkylmercaptocaffeine derivatives to the active sites of enzymes like phosphodiesterase (PDE). researchgate.net These studies suggest that interactions, such as hydrogen bonding and the formation of hydrophobic cavities, contribute to the stability of these derivatives within the enzyme's active site. researchgate.net Further experimental validation is necessary to confirm these predicted interactions and to uncover other potential targets. A deeper understanding of these molecular interactions is crucial for elucidating the mechanisms behind the observed biological effects and for the rational design of more potent and selective derivatives. nih.gov

Exploration of Synergistic Effects with Established Agents in Preclinical Settings

A significant area of future investigation lies in the potential synergistic effects of this compound derivatives with existing therapeutic agents. Preclinical studies have already shown that certain 8-alkylmercaptocaffeine derivatives can enhance the cytotoxic effects of chemotherapy drugs like cisplatin (B142131) in cancer cell lines. researchgate.net This suggests that these compounds could be used in combination therapies to improve treatment efficacy or to overcome drug resistance. mdpi.com

The mechanisms behind these synergistic interactions are a key area for exploration. It is hypothesized that this compound derivatives may modulate cellular pathways that are also targeted by other drugs, leading to a more potent combined effect. nih.gov For example, their influence on cyclic guanosine (B1672433) monophosphate (cGMP) levels could potentiate the action of drugs that rely on this signaling pathway. researchgate.net Further preclinical studies, including in vivo animal models, are needed to validate these in vitro findings and to assess the therapeutic index of such combination therapies. nih.gov

Development of Advanced Derivatization Strategies for Targeted Activity

The chemical structure of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced and targeted biological activities. researchgate.net The thiol group is a key functional handle that allows for the introduction of a wide variety of substituents, each capable of modifying the compound's physicochemical properties and biological profile. researchgate.net

Advanced derivatization strategies could focus on several key areas:

Improving Target Specificity: By incorporating moieties known to interact with specific biological targets, it may be possible to direct the action of this compound derivatives to particular cells or tissues. nih.gov

Enhancing Bioavailability: Modifications to the core structure could improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better therapeutic outcomes.

Creating Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active molecules could result in hybrid compounds with dual or synergistic activities. nih.gov

A variety of this compound derivatives have been synthesized, including those with alkyl, aminoethyl, and hydroxyethyl (B10761427) groups. dtic.milscribd.comvdoc.pub These efforts have yielded compounds with a range of potential applications, from chemotherapeutic to radioprotective agents. researchgate.netdtic.mil

| Derivative Class | Substituent Examples | Potential Activity |

| 8-Alkylmercaptocaffeine | Propyl, Heptyl, 3-methyl-butyl | Cytotoxic |

| S-substituted this compound | p-aminoethyl, p-hydroxyethyl | Radioprotective |

| 8-Caffeinyl-triazolylmethoxy hybrids | Alkyl-aryl, Aliphatic chains | Anticancer |

Table of derivative classes and their potential activities.

Addressing Knowledge Gaps in Methylxanthine Biology

While methylxanthines like caffeine are widely studied, there are still gaps in our understanding of their complex biological effects. nih.govnih.gov Research on this compound and its derivatives can contribute to a broader understanding of methylxanthine biology by providing insights into how modifications at the C8 position influence their activity. researchgate.net

Key questions that could be addressed include:

How does the introduction of a sulfur-containing substituent at the C8 position alter the interaction of methylxanthines with their known targets?

Do these derivatives engage with novel biological pathways not typically associated with common methylxanthines?

Answering these questions will not only advance our knowledge of this compound but will also provide a more nuanced understanding of the structure-activity relationships that govern the diverse effects of the broader methylxanthine class. nih.gov

Potential as Research Tools in Mechanistic Biology

Beyond their direct therapeutic potential, this compound and its derivatives can serve as valuable research tools for probing fundamental biological processes. nih.gov Their ability to modulate specific cellular pathways makes them useful for dissecting complex signaling networks. nih.govwhiterose-mechanisticbiology-dtp.ac.ukwhiterose-mechanisticbiology-dtp.ac.uk